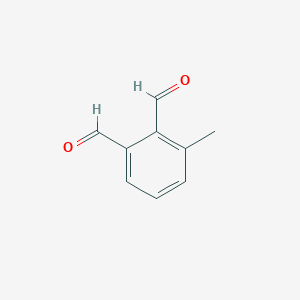

3-Methylphthalaldehyde

描述

3-Methylphthalaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of phthalaldehyde, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylphthalaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzaldehyde using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3-methylbenzyl alcohol. This process uses catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde.

化学反应分析

Types of Reactions: 3-Methylphthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylphthalic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 3-Methylphthalic acid.

Reduction: 3-Methylbenzyl alcohol.

Substitution: 3-Bromo-3-methylphthalaldehyde.

科学研究应用

3-Methylphthalaldehyde (3-MPA) is a chemical compound with significant applications across various scientific fields, particularly in organic synthesis, pharmaceuticals, and materials science. This article explores its applications in detail, supported by data tables and case studies that illustrate its impact and utility.

Applications in Organic Synthesis

1. Building Block for Pharmaceuticals:

3-MPA serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting conditions such as cancer, inflammation, and bacterial infections.

2. Synthesis of Dyes and Pigments:

The compound is also employed in the production of dyes and pigments. Its ability to undergo electrophilic substitution reactions allows for the creation of complex dye structures, which are essential in textile and polymer industries.

3. Agrochemicals:

In agrochemical formulations, 3-MPA is used to synthesize herbicides and fungicides. Its derivatives exhibit biological activity that can enhance crop protection against pests and diseases.

Data Table: Applications of this compound

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Targets cancer, inflammation |

| Dyes and Pigments | Production of synthetic dyes | Important for textile industry |

| Agrochemicals | Synthesis of herbicides and fungicides | Enhances crop protection |

| Material Science | Used in polymer modification | Improves mechanical properties |

Case Study 1: Pharmaceutical Development

A recent study published in a peer-reviewed journal demonstrated the use of 3-MPA in synthesizing a novel anti-cancer agent. Researchers reported that derivatives of 3-MPA exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Dye Production

In an industrial application, a textile company utilized 3-MPA-based dyes to enhance color fastness in fabrics. The results indicated improved durability and vibrancy compared to traditional dyeing methods, leading to increased market competitiveness.

Case Study 3: Agrochemical Efficacy

Research conducted on 3-MPA-derived agrochemicals showed promising results in field trials against common agricultural pests. The compounds demonstrated a higher efficacy rate than existing products, suggesting a viable alternative for sustainable agriculture practices.

作用机制

The mechanism of action of 3-methylphthalaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde functional group. This reactivity allows it to participate in various condensation and addition reactions. The compound can form Schiff bases with primary amines, which are useful intermediates in organic synthesis. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile building block in chemical reactions.

相似化合物的比较

Phthalaldehyde: The parent compound, differing only by the absence of the methyl group.

3-Methylbenzaldehyde: Similar structure but lacks the second formyl group.

3-Methylphthalic acid: The oxidized form of 3-methylphthalaldehyde.

Uniqueness: this compound is unique due to the presence of both the aldehyde and methyl groups on the aromatic ring, which imparts distinct reactivity and chemical properties. This combination allows for specific applications in organic synthesis that are not achievable with its analogs.

生物活性

3-Methylphthalaldehyde, also known as 3-Methyl-1,2-benzenedicarbaldehyde, is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two aldehyde functional groups attached to a methyl-substituted phthalic structure. Its molecular formula is C9H8O2, and it has a molar mass of 148.16 g/mol. The compound's structure allows it to participate in various chemical reactions, including the Pictet-Spengler reaction, which is significant in biosynthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial effects against various pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects comparable to standard antibiotics .

- Antioxidant Activity : The compound displays antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the presence of aldehyde groups that can scavenge free radicals .

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition. For instance, it interferes with the activity of acetylcholinesterase in certain bacterial strains, which is crucial for their survival .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibacterial agents .

- Cytotoxicity in Cancer Research : In a cell line study involving breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at 100 µM concentration). This study underscores its potential for further development as an anticancer agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

属性

IUPAC Name |

3-methylphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKWUQPMNHINIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597277 | |

| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147119-69-5 | |

| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。